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Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the

potential to address previously "undruggable" targets. The AUTOphagy-TArgeting Chimera

(AUTOTAC) platform represents a novel strategy within this field, harnessing the cell's own

autophagy machinery to eliminate proteins of interest. This technical guide provides a

comprehensive overview of Fumagillin-105, a first-in-class AUTOTAC designed to degrade

Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and tumor

progression. We will delve into its mechanism of action, present key quantitative data, and

provide detailed experimental protocols for its characterization. This document is intended to

serve as a valuable resource for researchers and drug development professionals interested in

the application of AUTOTAC technology.

Introduction to Fumagillin-105 and the AUTOTAC
Platform
The AUTOTAC platform utilizes bifunctional molecules that simultaneously bind to a target

protein and the autophagy receptor p62/SQSTM1.[1] This targeted engagement initiates the

sequestration and subsequent degradation of the target protein via the autophagy-lysosome

system.[1][2] This process is distinct from other targeted protein degradation technologies,

such as PROTACs (Proteolysis-Targeting Chimeras), which primarily utilize the ubiquitin-
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proteasome system. A key advantage of the AUTOTAC platform is its ability to degrade not only

monomeric proteins but also protein aggregates that are often resistant to proteasomal

degradation.[3]

Fumagillin-105 is a pioneering AUTOTAC that consists of three key components: a ligand that

binds to the target protein MetAP2, a linker, and a ligand that specifically engages the ZZ

domain of the p62 autophagy receptor.[4] By hijacking the p62-mediated autophagy pathway,

Fumagillin-105 facilitates the degradation of MetAP2 in a ubiquitination-independent manner.[4]

This targeted degradation of MetAP2 has been shown to inhibit tumor cell migration and induce

programmed cell death, highlighting the therapeutic potential of Fumagillin-105 in oncology.[4]

Quantitative Data Summary
The efficacy of Fumagillin-105 in degrading MetAP2 and its downstream functional effects have

been quantified in various cell lines. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference

DC₅₀ HEK293 ~0.7 µM [4]

U87-MG ~500 nM [4]

Dₘₐₓ (24h) HEK293 ~1-10 µM [4]

DC₅₀ (Degradation Concentration 50%): The concentration of Fumagillin-105 required to

degrade 50% of the target protein (MetAP2) after a specified time.

Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation

achieved with Fumagillin-105.
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Functional
Assay

Cell Line
Fumagillin-105
Concentration

Effect Reference

Cell Migration

Inhibition
U87-MG 5 µM

Inhibition of cell

migration
[4]

Programmed

Cell Death
HeLa 1 µM (48h)

Increase in sub-

G1 phase cell

population

[4]

Mechanism of Action: Signaling Pathway
Fumagillin-105-mediated degradation of MetAP2 is initiated by the formation of a ternary

complex between Fumagillin-105, MetAP2, and the p62 autophagy receptor. The AUTOTAC

molecule binds to the ZZ domain of p62, inducing a conformational change that promotes p62

self-oligomerization. This oligomerization is a critical step in the activation of selective

autophagy. The resulting MetAP2-Fumagillin-105-p62 complex is then sequestered into

autophagosomes, which subsequently fuse with lysosomes for the degradation of the cargo.
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Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize

Fumagillin-105.

Western Blot for MetAP2 Degradation
Objective: To quantify the degradation of MetAP2 in cells treated with Fumagillin-105.

Materials:

HEK293 or U87-MG cells

Fumagillin-105

Complete culture medium

PBS (Phosphate-Buffered Saline)

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: anti-MetAP2

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

HRP-conjugated secondary antibody

ECL chemiluminescence substrate
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Chemiluminescence imaging system

Procedure:

Cell Seeding and Treatment: Seed HEK293 or U87-MG cells in 6-well plates and allow them

to adhere overnight. Treat the cells with varying concentrations of Fumagillin-105 (e.g., 0-10

µM) for 24 hours.

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing

protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

protein assay.

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an

SDS-PAGE gel. Run the gel to separate the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-MetAP2 antibody

and the loading control antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane three times with TBST and then

incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities to determine the percentage of MetAP2 degradation

relative to the loading control.

Transwell Migration Assay
Objective: To assess the effect of Fumagillin-105 on the migration of U87-MG glioblastoma

cells.
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Materials:

U87-MG cells

Fumagillin-105 (5 µM)

Transwell inserts (8 µm pore size)

24-well plates

Serum-free medium

Complete medium (with FBS as a chemoattractant)

Cotton swabs

Fixation solution (e.g., 4% paraformaldehyde)

Staining solution (e.g., 0.1% crystal violet)

Microscope

Procedure:

Cell Preparation: Culture U87-MG cells and serum-starve them overnight before the assay.

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium

(containing FBS) to the lower chamber.

Cell Seeding: Resuspend the serum-starved U87-MG cells in serum-free medium and seed

them into the upper chamber of the Transwell inserts. Include a treatment group with 5 µM

Fumagillin-105 in the upper chamber.

Incubation: Incubate the plate for 24 hours to allow for cell migration.

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells

from the upper surface of the membrane using a cotton swab.
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Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a

fixation solution, and then stain them with crystal violet.

Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained

cells using a microscope. Count the number of migrated cells in several random fields to

quantify cell migration.

Programmed Cell Death Analysis (Sub-G1 Flow
Cytometry)
Objective: To determine if Fumagillin-105 induces programmed cell death in HeLa cells by

analyzing the sub-G1 cell population.

Materials:

HeLa cells

Fumagillin-105 (1 µM)

Complete culture medium

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution containing RNase A

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed HeLa cells and treat them with 1 µM Fumagillin-105 for

48 hours.

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing

gently. Incubate on ice for at least 30 minutes.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in PI staining solution containing RNase A.

Flow Cytometry Analysis: Incubate the cells in the dark for 15-30 minutes at room

temperature. Analyze the samples using a flow cytometer to measure the DNA content.

Data Analysis: Gate on the cell population to exclude debris and aggregates. The sub-G1

peak, which represents cells with fragmented DNA (a hallmark of apoptosis), is quantified to

determine the percentage of apoptotic cells.

Experimental and Logical Workflows
The characterization of an AUTOTAC like Fumagillin-105 follows a logical progression from

demonstrating target engagement and degradation to assessing its functional consequences in

cellular models.
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Mechanism of Action Studies
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Experimental Workflow for Fumagillin-105 Characterization

Conclusion
Fumagillin-105 serves as a powerful tool and a promising therapeutic lead, demonstrating the

potential of the AUTOTAC platform for targeted protein degradation. Its ability to induce the

degradation of MetAP2 through the p62-mediated autophagy pathway offers a novel approach

to inhibit cancer cell migration and promote apoptosis. The data and protocols presented in this

guide provide a comprehensive resource for researchers to further explore the biology of

Fumagillin-105 and to develop new AUTOTACs for other challenging disease targets. As our

understanding of the autophagy-lysosome system deepens, the AUTOTAC technology is

poised to become a significant modality in the expanding landscape of targeted therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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